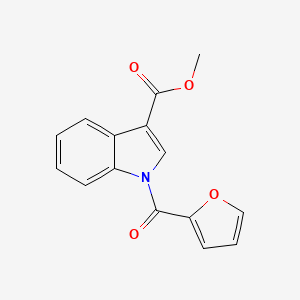

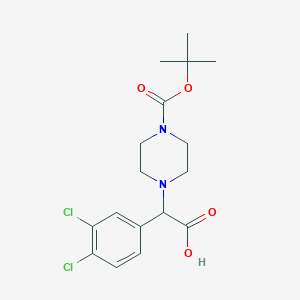

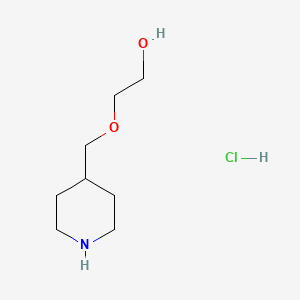

![molecular formula C23H19N3O3S2 B2484354 N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252904-01-0](/img/structure/B2484354.png)

N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thieno[3,2-d]pyrimidin-2-yl compounds typically involves multi-step chemical reactions, starting from basic heterocyclic components and employing techniques such as cyclization, sulfanylation, and acetylation (Savchenko et al., 2020). These methods are essential for introducing the necessary functional groups into the core structure, contributing to the compound's overall chemical characteristics.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals that they often exhibit a folded conformation, significantly influenced by intramolecular hydrogen bonding and the spatial arrangement of the heteroatoms within the structure (Subasri et al., 2016). Such conformations are critical for understanding the chemical reactivity and potential interactions of these molecules with biological targets.

Chemical Reactions and Properties

The chemical properties of thieno[3,2-d]pyrimidin-2-yl compounds are marked by their reactivity towards various reagents, leading to diverse derivatives. These reactions often involve the functional groups attached to the core structure, enabling the synthesis of compounds with tailored properties for specific applications. The reactivity patterns are crucial for expanding the chemical space of these molecules and exploring their potential uses (Sarojini et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the nature of the substituents. Studies on similar compounds show that intramolecular and intermolecular hydrogen bonds play a significant role in determining these properties, affecting the compound's stability and behavior in different environments (Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidin-2-yl compounds are characterized by their reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations. These properties are essential for the functionalization of the core structure, allowing for the synthesis of derivatives with varied biological and physicochemical characteristics (Rehman et al., 2013).

Scientific Research Applications

Crystal Structure Analysis : Research by Subasri et al. (2016) and Subasri et al. (2017) explored the crystal structures of compounds similar to N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These studies provide insight into the molecular conformation, which is crucial for understanding the compound's reactivity and potential applications in drug design.

Antifolate and Antitumor Agents : Gangjee et al. (2007) Gangjee et al. (2007) synthesized derivatives of thieno[3,2-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in cancer treatment. These compounds demonstrated significant inhibitory effects on tumor cell growth, suggesting their potential as antitumor agents.

Vibrational Spectroscopic Analysis : The study by Jenepha Mary et al. (2022) utilized vibrational spectroscopy to characterize a similar molecule, revealing insights into the compound's electronic structure and stability. This type of analysis is essential for understanding the physicochemical properties of the compound, which is critical in pharmaceutical applications.

Synthesis of Modafinil Drug : Modafinil, a drug used in the treatment of sleeping disorders, was synthesized in a study by Taghizadeh et al. (2016). This research demonstrates the applicability of similar compounds in synthesizing clinically significant drugs.

Antimicrobial Activity : The synthesis and antimicrobial evaluation of thienopyrimidine-linked rhodanine derivatives were explored by Kerru et al. (2019). These compounds displayed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents.

properties

IUPAC Name |

N-(3-acetylphenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c1-15(27)17-8-5-9-18(12-17)24-20(28)14-31-23-25-19-10-11-30-21(19)22(29)26(23)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHKTGSZJNFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

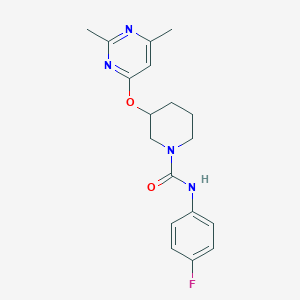

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)

![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)

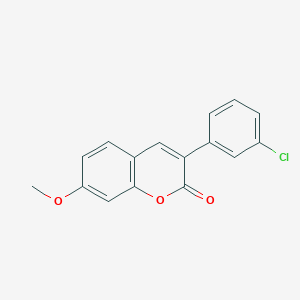

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)

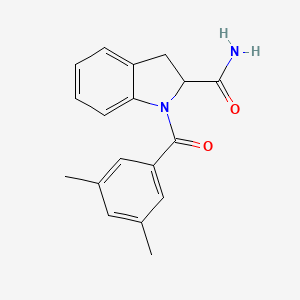

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)